
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C13H8F3N3O3 It is characterized by the presence of a nitro group attached to a pyridyl ring and a trifluoromethyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzamide: The nitrated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid to form the desired benzamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyridyl ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-amino-2-pyridyl)-3-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridyl derivatives.
科学的研究の応用
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine: Similar in structure but with an ethanediamine moiety instead of a benzamide.
N-(5-Nitro-2-pyridyl)-4-trifluoromethylbenzamide: Similar but with the trifluoromethyl group at a different position on the benzamide ring.
Uniqueness
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H8F3N3O3 |
|---|---|
分子量 |
311.22 g/mol |
IUPAC名 |
N-(5-nitropyridin-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)12(20)18-11-5-4-10(7-17-11)19(21)22/h1-7H,(H,17,18,20) |
InChIキー |
UZNPEGCYJYYFJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


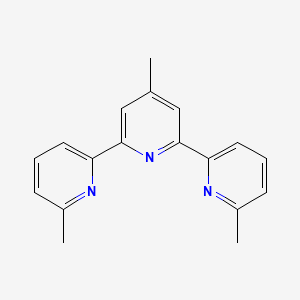
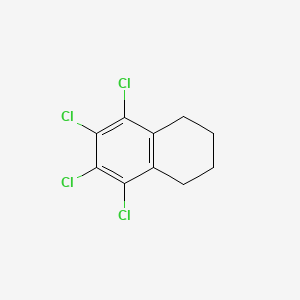
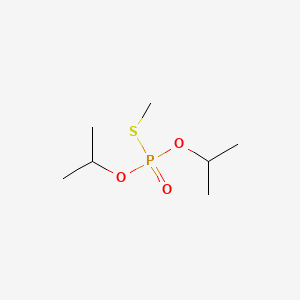
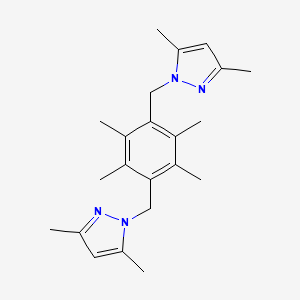
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

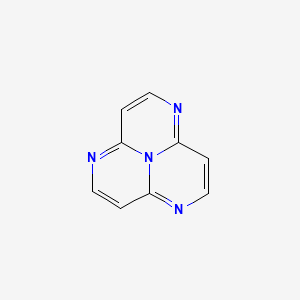

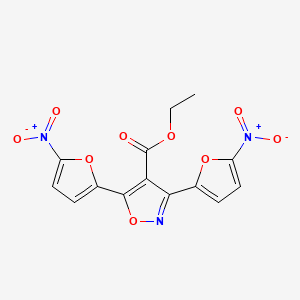
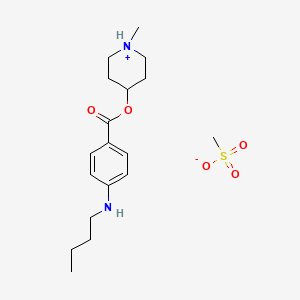
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
